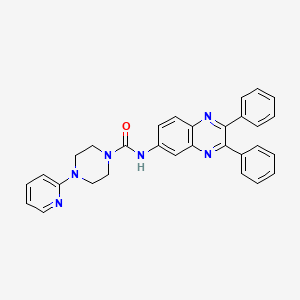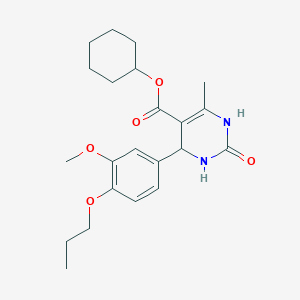
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as DPQ, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide acts as an ATP-competitive inhibitor of DNA-PK, binding to the ATP-binding site of the protein and preventing its activity. This inhibition can lead to the accumulation of DNA damage and subsequent cell death, making this compound a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One major advantage of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its selectivity for DNA-PK, making it a useful tool for studying the function of this protein complex. However, this compound can also inhibit other kinases, which can lead to off-target effects. In addition, the use of this compound in lab experiments can be limited by its low solubility and potential toxicity.
Future Directions
There are several potential future directions for the use of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in scientific research. One area of interest is the development of more potent and selective inhibitors of DNA-PK, which could have greater therapeutic potential in cancer treatment. In addition, this compound could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other biological processes.
Synthesis Methods
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of quinoxaline-6-carboxylic acid, 2-aminopyridine, and 1-(2,3-diphenylpiperazin-4-yl)ethanone in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been widely used in scientific research as a tool to study the function of DNA-dependent protein kinase (DNA-PK), a protein complex involved in DNA repair and other cellular processes. This compound has been shown to inhibit the activity of DNA-PK, which can be useful in studying the role of DNA-PK in various biological processes.
Properties
IUPAC Name |
N-(2,3-diphenylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O/c37-30(36-19-17-35(18-20-36)27-13-7-8-16-31-27)32-24-14-15-25-26(21-24)34-29(23-11-5-2-6-12-23)28(33-25)22-9-3-1-4-10-22/h1-16,21H,17-20H2,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLKALQYUKDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)


![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)
![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)


